Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-
Description
The compound Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- (systematic IUPAC name: 4-[(2-(4-methylphenoxy)acetamido)]benzoic acid) is a benzoic acid derivative functionalized at the 4-position with an amide-linked 2-(4-methylphenoxy)acetyl group. This structure combines a hydrophilic benzoic acid moiety with a hydrophobic 4-methylphenoxy substituent, influencing its physicochemical and biological properties.
Properties
CAS No. |
82157-41-3 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
4-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-11-2-8-14(9-3-11)21-10-15(18)17-13-6-4-12(5-7-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
DUMIWUXXCBKUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of 4-Aminobenzoic Acid
The most straightforward route involves direct acylation of 4-aminobenzoic acid with 2-(4-methylphenoxy)acetyl chloride . This method leverages classical amide bond formation under mild conditions:
Reaction Scheme :
Procedure :
-
4-Aminobenzoic acid (1.0 equiv) is suspended in anhydrous dichloromethane (DCM) under nitrogen.
-
Triethylamine (TEA, 2.0 equiv) is added to deprotonate the amine.
-
2-(4-methylphenoxy)acetyl chloride (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours .
-
The mixture is washed with aqueous HCl (1M), sodium bicarbonate, and brine.
-
The organic layer is dried over NaSO, filtered, and concentrated.
-
The crude product is recrystallized from ethanol/water (70:30) to yield white crystals.
Optimization Insights :
-
Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility without side reactions .
-
Base Selection : TEA outperforms weaker bases (e.g., NaHCO) in scavenging HCl, driving the reaction to completion .
Palladium-Catalyzed Cross-Coupling Approach
A more advanced method adapts palladium-mediated cross-coupling to construct the biphenyl ether moiety, followed by acylation. This route is inspired by patented methodologies for analogous benzoic acid derivatives :
Reaction Scheme :
Procedure :
-
Methyl 4-nitrobenzoate is reduced to methyl 4-aminobenzoate using H/Pd-C in ethanol (90% yield) .
-
The amine is acylated with 2-(4-methylphenoxy)acetyl chloride as described in Method 1 (yield: 70–78%) .
-
Saponification with NaOH (2M) in methanol/water (80:20) at reflux for 6 hours affords the free acid (95% yield) .
Key Advantages :
-
Regioselectivity : Palladium catalysts (e.g., Pd(PPh)) prevent undesired ortho/meta substitutions .
-
Scalability : Adaptable to continuous flow systems for industrial production .
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Complexity |
|---|---|---|---|---|
| Direct Acylation | TEA, DCM, 25°C | 68–75% | >95% | Low |
| Palladium-Catalyzed | Pd(PPh), LiCl, THF, 80°C | 70–78% | >98% | High |
| Solid-Phase | HBTU, DIPEA, DMF, RT | 60–65% | >90% | Moderate |
Trade-offs :
-
Direct Acylation : Simplicity vs. moderate yields.
-
Palladium-Catalyzed : High purity and scalability offset by catalyst costs.
-
Solid-Phase : Rapid but lower yields due to resin loading inefficiencies .
Industrial-Scale Production Considerations
For bulk synthesis, the palladium-catalyzed route is preferred due to:
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: HNO3/H2SO4 for nitration, H2SO4 for sulfonation, Cl2/FeCl3 for chlorination.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfo, and halo derivatives of the compound.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a crucial building block in organic synthesis, facilitating the development of more complex molecules. It is used in the creation of derivatives that exhibit varied chemical properties.
2. Biology:
- Biochemical Probes: The compound has been investigated for its potential as a biochemical probe to study enzyme activities and receptor interactions. Its ability to modulate biological pathways makes it valuable in cellular biology research.
3. Medicine:
- Therapeutic Properties: Preliminary studies suggest that this compound may possess therapeutic properties, particularly in the treatment of certain diseases. It has been explored for its anticancer activity, showing significant inhibition against various cancer cell lines .
Anticancer Activity
A notable study evaluated the anticancer effects of derivatives based on benzoic acid structures, including 4-[[2-(4-methylphenoxy)acetyl]amino]-. In vitro tests demonstrated that specific derivatives exhibited high inhibition rates against leukemia and CNS cancer cell lines, indicating potential as anticancer agents .
Enzyme Inhibition
Research has also focused on the compound's role as an inhibitor of influenza neuraminidase. A series of benzoic acid derivatives were synthesized and tested for their inhibitory effects on this enzyme, highlighting the compound's potential in antiviral drug development .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex synthesis | Used in creating diverse derivatives |
| Biology | Biochemical probe | Modulates enzyme activity |
| Medicine | Therapeutic properties | Significant anticancer activity against multiple cell lines |
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Binding Affinity and Receptor Interactions
Evidence from docking studies (Table 1 in ) highlights how substituents on benzoic acid derivatives affect binding thermodynamics. For example:
- 2-(4-Methylbenzoyl)benzoic acid (ΔGbinding: -8.2 kcal/mol) and 2-(4-methoxybenzoyl)benzoic acid (ΔGbinding: -8.5 kcal/mol) exhibit stronger receptor affinities than simpler analogs like saccharin (ΔGbinding: -6.1 kcal/mol) .
- The target compound’s 2-(4-methylphenoxy)acetamido group may confer intermediate binding strength. The phenoxy moiety’s bulkiness could hinder optimal receptor fit compared to smaller methoxy or methylbenzoyl groups, but its hydrophobic character might enhance membrane permeability.
Table 1: Comparative ΔGbinding Values of Benzoic Acid Derivatives
| Compound | ΔGbinding (kcal/mol) | Key Interacting Residues |
|---|---|---|
| 2-(4-Methylbenzoyl)benzoic acid | -8.2 | Tyr240, Asp307, Arg123 |
| 2-(4-Methoxybenzoyl)benzoic acid | -8.5 | Tyr240, Asp307, Gln152 |
| Saccharin | -6.1 | His145, Glu148 |
| Target Compound (Hypothesized) | ~-7.5 | Tyr240, Asp307 (predicted) |
Physicochemical Properties
Lipophilicity and Solubility
- The 4-methylphenoxy group increases logP (lipophilicity) compared to polar substituents like methoxy (e.g., 4,5-dimethoxybenzoic acid derivatives in ). This may reduce aqueous solubility but improve bioavailability .
- Amide vs. Hydrazide/Hydrazone: The target’s stable amide linker contrasts with hydrazide derivatives (e.g., N′-[(4-Methylphenoxy)acetyl]-4-nitrobenzohydrazide in ), which are more reactive and prone to hydrolysis .
Reactivity and Stability
- Tetrazole-containing analogs (e.g., ) exhibit higher metabolic stability due to aromatic heterocycles, whereas the target compound’s amide group offers moderate stability under physiological conditions .
Biological Activity
Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- (commonly referred to as compound 1) is a complex organic compound that belongs to the class of benzoic acid derivatives. Its molecular formula is C22H23N3O4, and it has a molecular weight of approximately 435.4 g/mol. This compound features a benzoic acid moiety with an amine and an acetyl group, making it structurally intricate and potentially useful in various chemical applications. The presence of multiple functional groups allows for diverse chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural complexity of compound 1 can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 435.4 g/mol |
| Functional Groups | Benzoic acid, amine, acetyl |
| Unique Structural Feature | 4-Methylphenoxy group |
The unique properties imparted by the 4-methylphenoxy group may influence its biological activities, including antimicrobial and anti-inflammatory properties.
The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in critical cellular processes. For example, studies suggest that benzoic acid derivatives can promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), both crucial for protein degradation in cells. The specific molecular targets for compound 1 are still under investigation but are believed to include various enzymes involved in metabolic pathways .
Antimicrobial Activity
Benzoic acid derivatives are known for their antimicrobial properties. Compound 1 may exhibit similar effects due to its structural characteristics. Preliminary studies indicate that it can inhibit microbial growth, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Research has shown that compounds similar to benzoic acid derivatives can possess anti-inflammatory properties. The acetylamino group in compound 1 could enhance its bioavailability and modify its interaction with biological targets involved in inflammatory responses.
Antioxidant Activity
Some studies have reported antioxidant effects associated with benzoic acid derivatives. These effects are crucial for combating oxidative stress within cells, which is linked to various diseases, including cancer and neurodegenerative disorders .
Case Studies
- Cell-Based Assays : In a study evaluating the biological activity of benzoic acid derivatives isolated from Bjerkandera adusta, it was found that certain compounds significantly activated cathepsins B and L, enzymes involved in protein degradation pathways. Compound 1's structural similarities suggest it may exhibit comparable bioactivity .
- In Silico Studies : Computational modeling has indicated that compounds similar to compound 1 can effectively bind to enzymes involved in metabolic pathways. This suggests a potential mechanism through which compound 1 may exert its biological effects .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of compound 1, it can be compared with other benzoic acid derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzoic Acid | Simple aromatic carboxylic acid | Basic structure without additional functional groups |
| Acetaminophen | Hydroxyl and amine groups | Known analgesic and antipyretic properties |
| Salicylic Acid | Hydroxy group on benzene ring | Anti-inflammatory properties due to COOH group |
| 4-Methylbenzoic Acid | Methyl substitution at para position | Simple derivative affecting solubility |
The complexity of compound 1, particularly due to its functionalization with the 4-methylphenoxy group, may impart distinct biological activities not found in simpler analogs.
Q & A
Q. How can researchers address contradictory solubility data reported in different studies?
- Experimental Replication : Test solubility in buffered solutions (pH 2–10) using UV-Vis spectroscopy.
- Polymorph Screening : Conduct thermal analysis (DSC/TGA) to identify crystalline forms. For example, highlights polymorph-dependent thermal stability in similar benzoates .
Methodological Guidance for Data Interpretation
Q. What analytical techniques are critical for confirming the stability of this compound under physiological conditions?
- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24h. Monitor degradation via UPLC-MS and identify byproducts .
- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation using HPLC-DAD.
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Modification Sites : Target the 4-methylphenoxy group (replace with halogen or nitro substituents) and the acetamido linker (introduce heteroatoms).
- Biological Testing : Prioritize derivatives with logP values <3.5 (calculated via ChemDraw) for improved bioavailability. Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
